molecular formula C12H12O8S2 B14684428 Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate CAS No. 36638-36-5

Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate

Cat. No.: B14684428
CAS No.: 36638-36-5
M. Wt: 348.4 g/mol
InChI Key: SOECPMKIOBEKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate is an organic compound characterized by its unique structure, which includes a dithiine ring substituted with four carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction rates and yields. The use of continuous flow reactors can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.

    Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate groups under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated dithiine derivatives.

    Substitution: Ester or amide derivatives, depending on the nucleophile used.

Scientific Research Applications

Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential use in drug design and delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate involves its interaction with molecular targets through its functional groups. The carboxylate groups can form hydrogen bonds and ionic interactions, while the dithiine ring can participate in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity in various applications.

Comparison with Similar Compounds

    Tetramethyl 1,2,4,5-benzenetetracarboxylate: Similar in having four carboxylate groups but differs in the aromatic ring structure.

    Tetramethyl 1,2,3,4-tetracarboxylate: Another compound with four carboxylate groups but with a different ring system.

Uniqueness: Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate is unique due to its dithiine ring, which imparts distinct electronic and steric properties compared to other tetracarboxylate compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

36638-36-5

Molecular Formula

C12H12O8S2

Molecular Weight

348.4 g/mol

IUPAC Name

tetramethyl dithiine-3,4,5,6-tetracarboxylate

InChI

InChI=1S/C12H12O8S2/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)22-21-7(5)11(15)19-3/h1-4H3

InChI Key

SOECPMKIOBEKRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SSC(=C1C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.